

An In-depth Technical Guide to Pentachlorobenzonitrile (CAS No. 20925-85-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentachlorobenzonitrile*

Cat. No.: *B042970*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

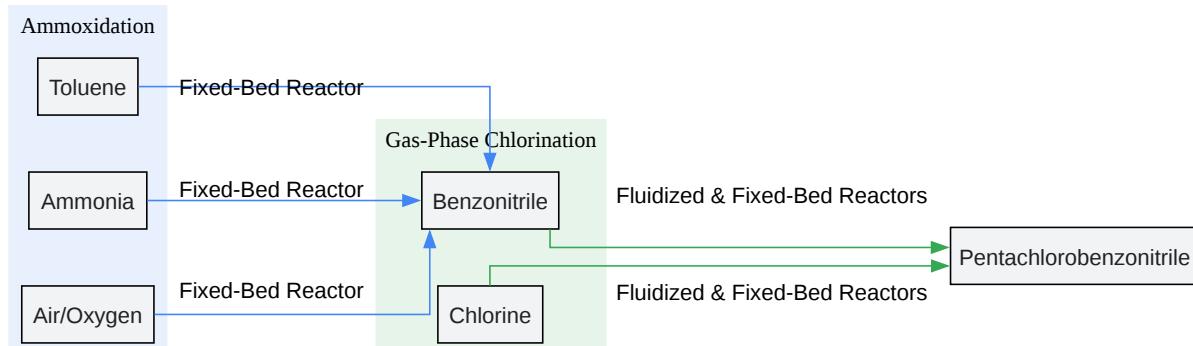
Abstract

Pentachlorobenzonitrile (PCBN), with the CAS number 20925-85-3, is a chlorinated aromatic nitrile. This technical guide provides a comprehensive overview of its physicochemical properties, toxicological profile, environmental fate, and known applications. While experimental data for some properties are limited, this document consolidates available information from various sources to serve as a foundational resource for professionals in research and development. All quantitative data are summarized in structured tables for ease of reference, and where available, detailed experimental protocols and logical workflows are described and visualized.

Physicochemical Properties

Pentachlorobenzonitrile is a solid at room temperature, appearing as a white to off-white or light yellow powder or crystal.[1][2] Its chemical structure consists of a benzene ring substituted with five chlorine atoms and a nitrile group.

Property	Value	Source(s)
Molecular Formula	C_7Cl_5N	[2]
Molecular Weight	275.35 g/mol	[2]
Melting Point	188-191 °C	[2]
Boiling Point	331.7 ± 37.0 °C (Predicted)	[2]
Density	1.76 ± 0.1 g/cm ³ (Predicted)	[2]
Vapor Pressure	0.000153 mmHg at 25°C	
Solubility	Soluble in Chloroform	[2]
Insoluble in Water		


Table 1: Physicochemical Properties of **Pentachlorobenzonitrile**

Synthesis and Manufacturing

While specific laboratory-scale synthesis protocols are not readily available in the reviewed literature, an industrial production method has been patented. This method involves a two-step process:

- Preparation of Benzonitrile: Benzonitrile is first synthesized from toluene, ammonia, and air (or oxygen) via an ammoniation reaction in a fixed-bed reactor using a catalyst.[\[3\]](#)
- Gas-Phase Chlorination: The resulting benzonitrile is then chlorinated in the gas phase using a fluidized-bed reactor followed by a fixed-bed reactor to produce **pentachlorobenzonitrile**.[\[3\]](#)

This process is reported to have a high yield (80-95%) and purity (98%).[\[3\]](#)

[Click to download full resolution via product page](#)

Figure 1: Industrial Synthesis of **Pentachlorobenzonitrile**.

Toxicological Profile

The toxicological properties of **pentachlorobenzonitrile** have not been thoroughly investigated. Most available information is based on general hazard classifications rather than detailed experimental studies.

Hazard Classification:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.

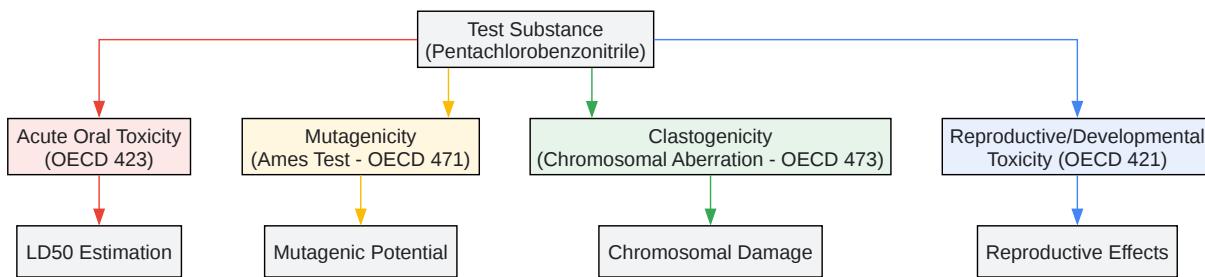
Specific Toxicological Endpoints:

Endpoint	Result	Source(s)
LD ₅₀ (Oral, Rat)	No data available	
Carcinogenicity	No data available	
Mutagenicity (Ames Test)	A study exists, but results are not detailed in the available literature.	
Reproductive Toxicity	No data available	

Table 2: Summary of Toxicological Data for **Pentachlorobenzonitrile**

Due to the lack of specific data, a detailed experimental protocol for toxicological assessment is not available for **pentachlorobenzonitrile** itself. However, standardized OECD guidelines are typically followed for such assessments.

Standard Experimental Protocols for Toxicological Assessment


For reference, the following are brief descriptions of standard protocols that would be used to evaluate the toxicological profile of a chemical like **pentachlorobenzonitrile**.

Acute Oral Toxicity (Following OECD Guideline 423): This study involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels. The outcome of the initial dose determines the subsequent dosing, allowing for an estimation of the LD₅₀.

Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471): This test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The substance is tested with and without metabolic activation to assess its mutagenic potential.

In Vitro Chromosomal Aberration Test (Following OECD Guideline 473): Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.^[4] This test identifies substances that cause structural chromosomal damage.^[4]

Reproductive and Developmental Toxicity Screening (Following OECD Guideline 421): This study provides initial information on the potential effects of a substance on reproduction and development. The substance is administered to male and female rats during pre-mating, mating, gestation, and lactation.

[Click to download full resolution via product page](#)

Figure 2: Standard Toxicological Assessment Workflow.

Environmental Fate and Ecotoxicity

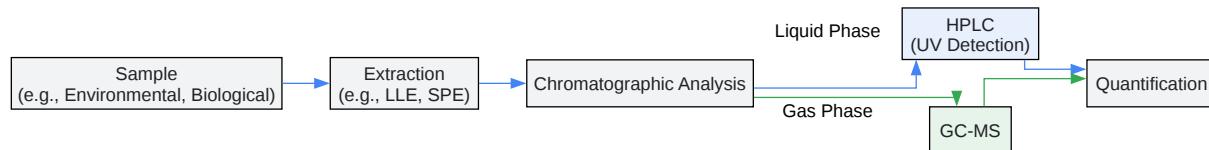
The environmental fate of **pentachlorobenzonitrile** is not well-documented. However, as a highly chlorinated organic compound, it is expected to be persistent in the environment and may have the potential for bioaccumulation.

Key Considerations:

- Persistence:** Highly chlorinated compounds are often resistant to biodegradation. Studies on the related compound pentachloronitrobenzene (PCNB) show that it can be degraded abiotically by reduced iron species in anoxic soils and sediments.[\[1\]](#)[\[5\]](#)
- Bioaccumulation:** The bioconcentration factor (BCF) for PCNB in various fish species ranges from 220 to 1140.[\[6\]](#) While these values are below the criteria for a "bioaccumulative" substance set by some international bodies, they do indicate a potential for accumulation in aquatic organisms.[\[6\]](#) Specific BCF data for **pentachlorobenzonitrile** is not available.

- **Abiotic Degradation:** Pentachloronitrobenzene has been shown to undergo abiotic reductive degradation in the presence of natural reductants like bisulfide or polysulfides and dissolved organic matter.[\[1\]](#)

Parameter	Information	Source(s)
Biodegradation	Expected to be slow.	
Bioaccumulation	No specific data for PCBN. The related compound PCNB [6] has a BCF of 220-1140 in fish.	
Abiotic Degradation	PCNB undergoes abiotic reduction in anoxic conditions. [1][5]	
Aquatic Toxicity	No data available.	


Table 3: Summary of Environmental Fate and Ecotoxicity Data

Analytical Methods

The analysis of **pentachlorobenzonitrile** is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the determination of the related compound pentachloronitrobenzene (PCNB) and its metabolites. This method utilizes a reverse-phase C18 column with a methanol:water mobile phase and UV detection. A similar approach could likely be adapted for the analysis of **pentachlorobenzonitrile**.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of chlorinated organic compounds and would be a suitable method for the detection and quantification of **pentachlorobenzonitrile** in various matrices.

[Click to download full resolution via product page](#)

Figure 3: General Analytical Workflow for **Pentachlorobenzonitrile**.

Applications and Uses

The primary known application of **Pentachlorobenzonitrile** is as an intermediate in the synthesis of pesticides.^[7] It is a byproduct of the thermal decomposition of pentachloronitrobenzene (quintozene, PCNB), a registered fungicide.^[7]

Conclusion

Pentachlorobenzonitrile is a chemical with limited publicly available experimental data, particularly in the areas of toxicology and environmental fate. The information presented in this guide is based on the currently accessible literature and data from related compounds. Further research is needed to fully characterize its properties and potential risks. This guide serves as a starting point for researchers and professionals, highlighting the existing knowledge and identifying areas where further investigation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [kb.osu.edu]
- 2. Pentachlorobenzonitrile Six Chongqing Chemdad Co. , Ltd [chemdad.com]

- 3. CN102432503B - Production method of pentachlorobenzonitrile - Google Patents
[patents.google.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pentachlorobenzonitrile (CAS No. 20925-85-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042970#pentachlorobenzonitrile-cas-number-20925-85-3-properties\]](https://www.benchchem.com/product/b042970#pentachlorobenzonitrile-cas-number-20925-85-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com